Sdz-nvi-085, also known as 2H-Naphth[2,3-b]-1,4-oxazine, is a compound characterized by its central nervous system stimulatory effects. It predominantly acts as a partial agonist at the alpha-1 adrenoceptor subtype, contributing to various pharmacological activities including anti-cataplexy and anti-stroke effects. The molecular formula of Sdz-nvi-085 is C15H21NO2S, with a molecular weight of approximately 279.4 g/mol. This compound has been studied for its potential in enhancing alertness and addressing disorders associated with excessive sleepiness, such as narcolepsy and cataplexy .
The biological activity of Sdz-nvi-085 is largely attributed to its action on the alpha-1 adrenoceptors. By stimulating these receptors, the compound enhances noradrenergic neurotransmission, which plays a critical role in regulating wakefulness and alertness. Moreover, Sdz-nvi-085 has demonstrated efficacy in preclinical models for conditions related to rapid eye movement sleep disturbances. Its potential therapeutic applications extend to treating excessive daytime sleepiness and related disorders .
The synthesis of Sdz-nvi-085 involves specific chemical pathways that ensure the compound's purity and efficacy. While detailed synthetic routes are not extensively documented in public sources, it is understood that the compound is produced under controlled conditions to maintain quality. Typical industrial synthesis would involve large-scale production techniques that adhere to strict regulatory standards .
Sdz-nvi-085 has been explored for various applications in scientific research:
Research on Sdz-nvi-085 indicates that it interacts specifically with alpha-1 adrenoceptors, leading to significant biological responses. Studies have shown its ability to modulate neurotransmission pathways effectively, which may contribute to its therapeutic potential in treating sleep-related disorders. Further investigation into its interactions with other neurotransmitter systems could provide insights into its broader pharmacological profile .
Several compounds share structural or functional similarities with Sdz-nvi-085. Below are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Clonidine | C9H9Cl2N | Alpha-2 adrenergic agonist; used for hypertension |
Phenylephrine | C9H13NO2 | Alpha-1 adrenergic agonist; vasoconstrictor |
Midodrine | C10H13N3O4S | Alpha-1 adrenergic agonist; treats orthostatic hypotension |
Uniqueness of Sdz-nvi-085: Unlike the compounds listed above, Sdz-nvi-085 specifically targets the alpha-1 adrenoceptor with significant effects on alertness and anti-cataplexy properties, making it particularly relevant for research into sleep disorders and related therapeutic applications .
SDZ-NVI-085 is systematically named (4aR,10aR)-6-methoxy-4-methyl-9-methylsulfanyl-2,3,4a,5,10,10a-hexahydrobenzo[g]benzoxazine . Its molecular formula is C₁₅H₂₁NO₂S, with a molecular weight of 279.4 g/mol . The compound belongs to the naphthoxazine class, featuring a fused bicyclic system comprising a naphthalene moiety and an oxazine ring (Figure 1).
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₁NO₂S |
Molecular Weight | 279.4 g/mol |
CAS Registry Number | 104195-17-7 |
IUPAC Name | (4aR,10aR)-6-methoxy-4-methyl-9-methylsulfanyl-2,3,4a,5,10,10a-hexahydrobenzo[g]benzoxazine |
SDZ-NVI-085 possesses two chiral centers at positions 4a and 10a, conferring an (R,R) absolute configuration . This stereochemistry is critical for its pharmacological activity, as enantiomers with (S,S) configurations exhibit significantly reduced receptor binding affinity . The compound exists as a single diastereomer due to the rigid tetracyclic structure, which prevents epimerization under physiological conditions .
While X-ray crystallographic data for SDZ-NVI-085 remain unpublished, molecular modeling studies reveal a planar naphthalene system and a twisted oxazine ring (dihedral angle: 28.5°) . The methylthio group at position 9 adopts a syn-periplanar orientation relative to the methoxy group at position 6, facilitating π-stacking interactions with aromatic residues in target receptors .
SDZ-NVI-085 acts as a partial agonist at α₁-adrenoceptors, with preferential activity at the α₁A subtype (EC₅₀ = 12 nM) . It exhibits 25-fold selectivity over α₁B and α₁D subtypes, as demonstrated in rat vas deferens and aortic contraction assays .
Receptor Subtype | Kᵢ (nM) | Functional Response |
---|---|---|
α₁A-Adrenoceptor | 8.2 | Partial agonism |
α₁B-Adrenoceptor | 210 | No activity |
5-HT₂A | 380 | Antagonism |
The synthesis of SDZ-NVI-085 involves a seven-step sequence starting from 6-methoxytetralone :
Method | Conditions | Purpose |
---|---|---|
HPLC | C18 column, 65:35 MeOH/H₂O, 1 mL/min | Purity assessment (99.2%) |
Chiral GC-MS | β-cyclodextrin column, 150°C | Enantiomeric excess determination |
ICP-OES | λ = 180.731 nm (S detection) | Sulfur quantification |
SDZ-NVI-085 has been utilized to investigate α₁A-mediated cognitive enhancement in rodent models of Alzheimer’s disease . At 0.3 mg/kg (i.p.), it reverses scopolamine-induced memory deficits in Morris water maze tests .
Originally developed by Novartis Pharma AG for major depressive disorder, SDZ-NVI-085 was discontinued in Phase I due to limited oral bioavailability (F = 12%) . Current research focuses on prodrug formulations to improve pharmacokinetics .